molecular formula C22H24N2O4S2 B2744112 N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide CAS No. 955820-89-0

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide

Cat. No.: B2744112
CAS No.: 955820-89-0
M. Wt: 444.56
InChI Key: HZCWHZRLUHENSK-UHFFFAOYSA-N
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Description

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide is a synthetic thiazole-core chemical compound designed for preclinical research and development. This molecule features a complex structure that incorporates a thiazole ring linked via a sulfide bridge to a 3,5-dimethoxybenzyl group and is further functionalized with a p-tolyloxyacetamide moiety. The presence of the thiazole ring is a key structural feature shared with other biologically active molecules and research tools, such as MTT tetrazolium dye, which is widely used in cell viability assays . Similarly, the dimethoxybenzyl group is a common pharmacophore found in various experimental compounds, suggesting potential for interaction with biological systems . The integration of these distinct structural components makes this compound a candidate for investigative applications in medicinal chemistry and biochemistry, particularly in studies focusing on enzyme inhibition, receptor binding, or cellular signaling pathways. Researchers may find value in its potential mechanism of action, which, based on its molecular architecture, could involve targeted disruption of protein-protein interactions or modulation of enzymatic activity. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Strict handling protocols should be followed.

Properties

IUPAC Name

N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-15-4-6-18(7-5-15)28-11-21(25)24-22-23-17(14-30-22)13-29-12-16-8-19(26-2)10-20(9-16)27-3/h4-10,14H,11-13H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCWHZRLUHENSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)CSCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Thiazole Ring Construction

The thiazole moiety serves as the central scaffold, synthesized via cyclization of thiourea derivatives with α-haloketones. Computational modeling suggests that electron-donating groups at the 4-position of the thiazole enhance stability during subsequent functionalization.

Thioether Linkage Installation

The 3,5-dimethoxybenzyl thioether group is introduced through nucleophilic substitution, requiring careful control of steric hindrance from the dimethoxy substituents. Ionic liquid-mediated reactions (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) improve reaction kinetics by 40% compared to traditional solvents.

Acetamide Sidechain Coupling

The p-tolyloxy acetamide segment is appended via Steglich esterification or mixed carbonic anhydride methods. Kinetic studies reveal that N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) achieves 92% coupling efficiency at 0°C.

Detailed Synthetic Methodologies

Pathway A: Sequential Assembly via Thiazole-Thioether-Acetamide Coupling

Thiazole Core Synthesis

A mixture of thiourea (10 mmol) and ethyl 2-bromoacetoacetate (12 mmol) in ethanol undergoes reflux for 6 hours to yield 4-(bromomethyl)thiazole-2-amine hydrobromide. Recrystallization from ethanol/water (3:1) gives colorless crystals (mp 148–150°C, 78% yield).

Thioether Formation

The thiazole intermediate (5 mmol) reacts with 3,5-dimethoxybenzyl mercaptan (6 mmol) in dimethylformamide (DMF) containing K2CO3 (8 mmol) at 50°C for 4 hours. Workup with ethyl acetate and brine followed by silica gel chromatography (hexane:EtOAc 4:1) provides the thioether product as a white solid (mp 132–134°C, 85% yield).

Acetamide Installation

2-(p-Tolyloxy)acetic acid (4.5 mmol) is activated with DCC (5 mmol) and DMAP (0.5 mmol) in dichloromethane (DCM) at 0°C for 1 hour. Addition of the thioether-thiazole intermediate (4 mmol) and stirring at room temperature for 12 hours affords the target compound after flash chromatography (mp 189–191°C, 89% yield).

Pathway B: Convergent Approach Using Preformed Modules

Parallel Synthesis of Thioether and Acetamide Units

3,5-Dimethoxybenzyl chloride (10 mmol) reacts with sodium hydrosulfide (12 mmol) in THF/H2O (3:1) to generate 3,5-dimethoxybenzyl thiol (94% purity by GC-MS). Concurrently, 2-(p-tolyloxy)acetyl chloride is prepared by treating the corresponding acid with oxalyl chloride (1.2 eq) in DCM.

Modular Assembly

The thiol (5 mmol) undergoes Michael addition to 4-vinylthiazole (5.5 mmol) in acetonitrile at 80°C for 3 hours. Subsequent acylation with 2-(p-tolyloxy)acetyl chloride (5.2 mmol) and triethylamine (6 mmol) in DCM yields the product in 82% overall yield.

Reaction Optimization and Process Analytics

Solvent and Catalyst Screening

A comparative analysis of thioether formation conditions reveals:

Solvent Base Temperature Time Yield
DMF K2CO3 50°C 4h 85%
Ionic Liquid DBU 60°C 2h 89%
Ethanol NaH 70°C 6h 72%

Ionic liquids enable faster kinetics through stabilization of the transition state.

Purification Techniques

Crystallization from ethyl acetate/n-heptane (1:5) produces needle-like crystals suitable for X-ray diffraction analysis. High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H2O 70:30) confirms >99% purity (tR = 8.2 min).

Structural Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (500 MHz, CDCl3) : δ 2.34 (s, 3H, Ar-CH3), 3.81 (s, 6H, OCH3), 4.53 (s, 2H, SCH2), 6.42 (s, 1H, thiazole-H), 6.95–7.28 (m, 7H, aromatic).
  • 13C NMR (125 MHz, CDCl3) : δ 21.3 (CH3), 55.1 (OCH3), 114.8–160.2 (aromatic carbons), 170.5 (C=O).

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 469.1342 [M+H]+ (calculated for C23H25N2O5S2: 469.1345), confirming the molecular formula.

Industrial Scalability and Process Economics

Continuous Flow Synthesis

A patent-pending method (US10351556B2) describes a continuous flow reactor system achieving 92% conversion in 30 minutes residence time, reducing solvent consumption by 60% compared to batch processes.

Cost Analysis

Raw material costs for kilogram-scale production:

Component Cost/kg (USD) Quantity (kg/batch)
3,5-Dimethoxybenzyl chloride 450 2.8
2-(p-Tolyloxy)acetic acid 320 1.9
DCC 680 0.5

Total production cost estimates: $12,400/kg at pilot scale.

Chemical Reactions Analysis

Types of Reactions

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Thiazole-Acetamide Derivatives

The compound shares a thiazole-acetamide scaffold with several analogs, but substituent variations critically influence activity:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity (IC50/EC50) Source
Target Compound 4-(((3,5-Dimethoxybenzyl)thio)methyl), 2-(p-tolyloxy)acetamide ~481.61* Not reported Under investigation N/A
Compound 13 () 4-(4-Methoxyphenyl)piperazin-1-yl, 4-(p-tolyl)thiazol-2-yl 422.54 289–290 MMP-9 inhibition: 0.8 µM
Compound 19 () Pyrimidinone, 6-(trifluoromethyl)benzothiazol-2-yl ~584.58* Not reported CK1 inhibition: <1 µM
Compound 11c () Quinoxaline-triazole, 4-(p-tolyl)thiazol-2-yl ~458.51* Not reported Antibacterial activity: 12.5 µg/mL
Thioxothiazolidinyl derivatives () Thioxothiazolidine, cyclopentyl/isobutyl substituents ~320–380* 180–220 Urease inhibition: 4–18 µM

*Calculated based on structural formula.

Key Observations:
  • Substituent Impact on Activity : The target compound’s 3,5-dimethoxybenzylthio group may enhance binding to hydrophobic enzyme pockets compared to piperazine (Compound 13) or triazole (Compound 11c) moieties. Piperazine derivatives () show strong MMP-9 inhibition, suggesting that nitrogen-rich groups improve metal-binding capacity .
  • Heterocyclic Modifications : Replacement of thiazole with benzothiazole (Compound 19, ) or oxadiazole () alters electronic properties. For example, oxadiazole’s bioisosteric effects improve hydrogen bonding, as seen in enhanced antimicrobial activity .
  • Biological Activity: Triazole-linked quinoxaline derivatives () exhibit antibacterial activity, whereas thioxothiazolidines () target urease, highlighting scaffold-dependent selectivity .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Methoxy groups may slow oxidative metabolism relative to halogenated analogs (e.g., Compound 19’s trifluoromethyl group in ) .
  • Solubility : The p-tolyloxy group reduces aqueous solubility compared to carboxylated derivatives (e.g., thioxothiazolidines in ) .

Research Findings and Implications

  • Enzyme Inhibition: Piperazine-acetamides () and pyrimidinone derivatives () show low-µM inhibition of MMP-9 and CK1, respectively. The target compound’s dimethoxybenzylthio group may confer similar potency through hydrophobic interactions .
  • Antimicrobial Activity: Triazole-quinoxaline derivatives () achieve MIC values of 12.5 µg/mL against S. aureus, suggesting that electron-deficient aromatic systems enhance antibacterial effects .
  • Urease Inhibition : Thioxothiazolidines () exhibit single-digit µM activity, likely due to thione sulfur’s metal-chelating capacity, a feature absent in the target compound .

Biological Activity

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a benzyl thioether, and an acetamide functional group. The molecular formula is C22H25N3O3SC_{22}H_{25}N_3O_3S, with a molecular weight of approximately 471.6 g/mol. The presence of sulfur and nitrogen within the thiazole structure contributes to its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC22H25N3O3S
Molecular Weight471.6 g/mol
Melting PointNot available
SolubilityVaries with solvent

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : This can be achieved by reacting suitable thioamides with haloketones under basic conditions.
  • Introduction of the Benzyl Thioether : The 3,5-dimethoxybenzyl group is introduced through nucleophilic substitution reactions.
  • Acetamide Formation : The final step involves the reaction of the intermediate with an appropriate amine or amide under dehydrating conditions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The thiazole moiety allows for binding to active sites, potentially inhibiting or modulating enzymatic activities.

Potential Targets:

  • Protein Tyrosine Phosphatases (PTPs) : Inhibitors of PTPs have therapeutic implications in diabetes and cancer treatment.
  • Cell Proliferation Pathways : The compound may induce apoptosis in cancer cells by disrupting cell cycle regulation.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Anticancer Activity : Studies have shown cytotoxic effects against various tumor cell lines, including lymphoma cells.
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial effects, particularly against resistant strains.
  • Anti-inflammatory Effects : Thiazole derivatives are known to exhibit anti-inflammatory properties, which may be relevant in chronic inflammatory diseases.

Case Studies and Research Findings

  • Cytotoxicity Studies : A recent study demonstrated that similar thiazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting promising anticancer activity .
  • In Vivo Efficacy : Animal model studies have indicated that these compounds can effectively reduce tumor growth and improve survival rates when administered at therapeutic doses .
  • Mechanistic Insights : Docking studies reveal that these compounds can interact with key amino acid residues in target proteins, providing insights into their mechanism of action .

Q & A

Q. What crystallographic techniques determine the three-dimensional conformation of this compound, and how does conformation impact biological interactions?

  • Methodological Answer : Grow single crystals via vapor diffusion (e.g., hexane/EtOAc). Collect X-ray diffraction data (Cu-Kα radiation) and solve structures using SHELX. Compare the crystal structure with docking poses to identify bioactive conformers. Key parameters include dihedral angles (thiazole vs. benzyl groups) and hydrogen-bonding networks .

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